(4-甲基异噁唑-3-基)甲磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

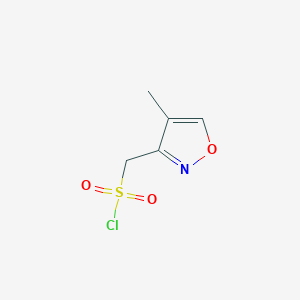

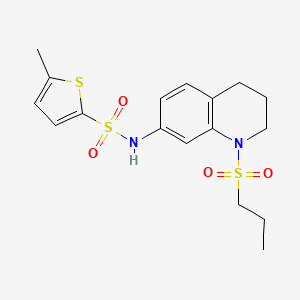

“(4-Methylisoxazol-3-yl)methanesulfonyl chloride” is a versatile and cost-effective organic compound extensively utilized in scientific research and organic compound synthesis . It exists as a colorless, odorless, and crystalline solid that readily dissolves in water, ethanol, and various organic solvents .

Molecular Structure Analysis

The molecular formula of “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” is C5H6ClNO3S . The InChI key is WOWWVNYKESDXKF-UHFFFAOYSA-N .Chemical Reactions Analysis

“(4-Methylisoxazol-3-yl)methanesulfonyl chloride” plays a crucial role in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules . It contributes to the creation of polymers and nanomaterials, along with the synthesis of pharmaceuticals like anticancer drugs and biodegradable polymers .Physical And Chemical Properties Analysis

“(4-Methylisoxazol-3-yl)methanesulfonyl chloride” is a solid substance . It has a molecular weight of 195.63 .科学研究应用

氧化与合成

- 甲基(甲硫基)甲基亚砜的氧化:一项研究表明,通过甲基(甲硫基)甲基亚砜与过氧化氢和其他氧化剂的氧化,可以高产率地制备双(甲亚磺酰基)甲烷。这项研究建立了一种通过高锰酸钾氧化制备相关化合物甲基(甲硫基)甲基砜的有效方法 (Ogura, Suzuki, & Tsuchihashi, 1980).

化学结构和反应

- 甲磺酰氯的分子结构:一项专注于通过电子衍射研究甲磺酰氯分子结构的研究揭示了精确的几何参数,有助于更深入地了解其化学行为和性质 (Hargittai & Hargittai, 1973).

甲磺酸酯合成

- 1-甲基-6,9-环氧-9-芳基-5,6,9,10-四氢-1H-咪唑并[3,2-e][2H-1,5]恶唑鎓甲磺酸酯的合成:展示了复杂甲磺酸酯的制备,展示了甲磺酰氯在合成环状化合物中的多功能性 (Upadhyaya, Davis, Lee, Zaw, Bauer, & Heimer, 1997).

微生物代谢

- 甲磺酸的微生物代谢:对硫的生物地球化学循环的研究突出了甲磺酸(甲磺酰氯的衍生物)在微生物代谢中的作用,表明其在环境过程中具有重要意义 (Kelly & Murrell, 1999).

甲烷转化

- 甲磺酰氯分解用于甲烷转化:一项研究探索了甲磺酰氯的催化分解以产生氯甲烷,提出了一种提高甲烷转化中产品选择性的方法 (Kang, Zhou, Ma, Zhang, Chen, & Tang, 2017).

作用机制

The mechanism of action of “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” involves protonation, wherein it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and the compound, facilitating various organic synthesis reactions . Additionally, it acts as a nucleophile, enabling it to form new bonds when it reacts with other organic molecules .

安全和危害

As with many chemical substances, “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” should be handled with care. It is classified as a Dangerous Good for transport and may be subject to additional shipping charges . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

未来方向

The future directions for “(4-Methylisoxazol-3-yl)methanesulfonyl chloride” are likely to involve its continued use in scientific research and organic compound synthesis . Given its versatility and cost-effectiveness, it is expected to remain a valuable tool in the synthesis of diverse organic compounds, including peptides, nucleosides, and other molecules .

属性

IUPAC Name |

(4-methyl-1,2-oxazol-3-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClNO3S/c1-4-2-10-7-5(4)3-11(6,8)9/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJTEKVISPEMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CON=C1CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2841895.png)

![2-Chloro-N-[2-methoxy-5-(oxan-4-ylsulfamoyl)phenyl]propanamide](/img/structure/B2841904.png)

![N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2841905.png)

![2-[[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2841907.png)

![1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine](/img/structure/B2841908.png)

![2-Benzyl-6-cyclopentyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2841912.png)